6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione
Description
Properties
CAS No. |
902579-11-7 |
|---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.43 |
IUPAC Name |
6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
InChI Key |
XPHHTOVJWNQCCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to further functionalization.
-
Step 1: Synthesis of 6,7-Dimethoxyquinazoline
Reagents: 3,4-dimethoxyaniline, formic acid, and acetic anhydride.
Conditions: The reaction mixture is heated under reflux to form the quinazoline core.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; carried out in acidic media such as hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from quinazoline structures have shown efficacy as dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are common in certain types of cancer such as melanoma. In vitro tests demonstrated that these compounds could effectively inhibit tumor growth and induce apoptosis in cancer cells .
Antihypertensive Effects
The compound has also been studied for its antihypertensive properties. Research indicates that certain quinazoline derivatives can reduce blood pressure in hypertensive models, suggesting their potential use in treating hypertension. For example, a related study found that specific quinazoline compounds could lower blood pressure significantly in animal models .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of quinazoline derivatives. Some studies have reported that these compounds exhibit inhibitory effects against various bacterial strains, making them candidates for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and bioactivities of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione with analogous quinazolines:
Key Observations
Substituent Impact on Bioactivity: WHI-P154 () demonstrates potent cytotoxicity against glioblastoma cells due to its bromo-hydroxyphenyl group, which likely enhances target binding or redox activity. The absence of a thione group in WHI-P154 suggests that the oxo (C=O) group may favor kinase inhibition or apoptotic pathways . 4-Methoxybenzylamino substituent in the target compound may improve blood-brain barrier penetration compared to WHI-P154’s polar bromo-hydroxyphenyl group, though this requires validation.
Thione vs. Oxo Groups :
- Thione-containing analogs (e.g., compounds) exhibit distinct reactivity, such as susceptibility to alkylation or oxidation, compared to oxo derivatives. The thione group’s stronger hydrogen-bond acceptor capacity could enhance interactions with cysteine-rich targets (e.g., kinases) .
- In Compound 12 (), the oxo group is part of a hydrazide-thiazole hybrid, suggesting divergent synthetic applications (e.g., antimicrobial agents) compared to thione-based structures .
Synthetic Strategies: Thione introduction often involves thiourea (e.g., , Compound 12 synthesis) or Lawesson’s reagent, whereas oxo groups are typically derived from carbonyl precursors (e.g., amidation/cyclization) . The target compound’s 4-methoxybenzylamino group may require Buchwald-Hartwig coupling or nucleophilic substitution, analogous to methods in .
Physicochemical Properties: Melting points for thione derivatives (e.g., , Compound 13: 290–291°C) are generally higher than oxo analogs (e.g., Compound 12: 190–192°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that may contribute to its pharmacological properties.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Specifically, studies have shown that related quinazoline compounds can inhibit various cancer cell lines with low nanomolar IC50 values. For instance, compounds similar to this thione have demonstrated efficacy against human tumor cell lines such as A549 (lung), HCT116 (colon), and MCF7 (breast) cells, with IC50 values in the micromolar range .
The mechanism of action for these compounds often involves the inhibition of tyrosine kinases and tubulin polymerization. Quinazolines can act as dual inhibitors that interfere with both tubulin assembly and tyrosine kinase activity, which are critical pathways in cancer cell proliferation and survival .
Antimicrobial Activity
In addition to anticancer effects, quinazoline derivatives have been explored for their antimicrobial properties. Some studies report moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibition zones exceeding those of standard antibiotics like ampicillin . This suggests that this compound may also serve as a potential candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:
- Substituents : The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances biological activity.
- Amino Group : The amino group at position 4 is essential for maintaining potency against cancer cells.
- Benzyl Substitution : The introduction of a methoxybenzyl moiety appears to improve selectivity and efficacy against specific cancer types .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study conducted by Wang et al., a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with structural similarities to this compound exhibited potent inhibitory effects on cancer cell growth through mechanisms involving both tubulin polymerization inhibition and tyrosine kinase activity suppression .
Case Study 2: Antimicrobial Potential
A separate investigation focused on the antimicrobial properties of quinazoline derivatives found that certain compounds demonstrated significant activity against multi-drug resistant strains of bacteria. The study highlighted the importance of substituent variations in enhancing antibacterial efficacy while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
